1-methyl-D-Proline

Übersicht

Beschreibung

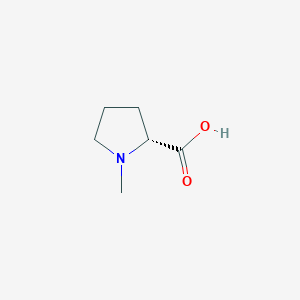

1-Methyl-D-proline is a chiral proline derivative characterized by a methyl group attached to the nitrogen atom of the pyrrolidine ring in the D-configuration.

Vorbereitungsmethoden

Industrial Synthesis via Acyl Chlorination and Catalytic Hydrogenation

Acyl Chlorination of 1-Methyl-D-Proline Hydrochloride

The patent CN111018767A outlines a two-step industrial process starting from this compound hydrochloride. In the first step, acyl chlorination is performed using thionyl chloride (SOCl₂) or oxalyl chloride in dichloroethane or chloroform, catalyzed by N,N-dimethylformamide (DMF). For instance, dissolving 50.0 g (0.30 mol) of this compound hydrochloride in dichloroethane (400 mL) with DMF (0.6 mL) and SOCl₂ (50.0 g, 0.42 mol) at 50°C for 3 hours yields 1-methyl-D-prolyl chloride as a reactive intermediate . This step achieves near-quantitative conversion due to the electrophilic nature of the chlorinating agents.

Catalytic Hydrogenation to this compound

The second step involves hydrogenation of the acyl chloride intermediate under pressurized hydrogen (3–5 atm) using palladium-based catalysts. For example, 1-methyl-D-prolyl chloride is dissolved in toluene, combined with 10% palladium barium sulfate (3.0 g) and sodium acetate (41.0 g), and hydrogenated at 30°C for 12 hours . This reduces the acyl chloride to (R)-1-methylpyrrolidine-2-carbaldehyde, which is subsequently isolated via filtration and solvent evaporation, yielding 30.0 g (88% yield) of a white solid with 95.1% purity .

Table 1: Reaction Conditions and Yields for Hydrogenation Step

| Parameter | Example 1 | Example 2 | Example 3 |

|---|---|---|---|

| Solvent | Toluene | Xylene | Toluene |

| Catalyst | Pd/BaSO₄ | Pd/C | Pd/BaSO₄ |

| Pressure (atm) | 3 | 4 | 5 |

| Temperature (°C) | 30 | 40 | 60 |

| Time (hours) | 12 | 8 | 4 |

| Yield (%) | 88 | 90 | 89 |

| Purity (%) | 95.1 | 94.9 | 95.0 |

This method’s advantages include scalability (>90% yield), cost-effective catalysts, and minimal byproduct formation. However, the use of high-pressure hydrogenation equipment necessitates stringent safety protocols .

Asymmetric Catalytic Hydrogenation of Pyrrolidine-2-Carbaldehyde

Chiral Catalyst Design

Patent CN107827802B describes an alternative route to D-proline derivatives via asymmetric hydrogenation of pyrrolidine-2-carbaldehyde using (R)-SpiroPAP-Me-Ir catalysts. While the primary focus is D-proline synthesis, this approach is adaptable to this compound by introducing a methyl group at the nitrogen position post-hydrogenation. The catalyst achieves enantiomeric excess (ee) >99% by leveraging spirocyclic phosphine ligands that enforce stereoselectivity .

Analytical and Optimization Strategies

Purity and Chirality Control

High-performance liquid chromatography (HPLC) is employed to monitor reaction progress and purity, as evidenced by the 95–98% purity reported in patent examples . Polarimetry or chiral stationary-phase HPLC validates enantiomeric excess, ensuring compliance with pharmaceutical-grade standards .

Solvent and Temperature Effects

Comparative studies in CN111018767A demonstrate that dichloroethane and toluene optimize reaction rates and product stability. Elevated temperatures (50–80°C) accelerate acyl chlorination but risk racemization, necessitating precise thermal control .

Analyse Chemischer Reaktionen

1-Methyl-D-Proline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto derivatives.

Reduction: Reduction reactions can yield different proline derivatives with altered functional groups.

Substitution: The compound can participate in substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto-proline derivatives, while reduction can produce various hydroxyproline analogs .

Wissenschaftliche Forschungsanwendungen

Protein Structure and Folding Studies

1-MDP serves as a valuable tool for investigating protein structure and folding mechanisms. Its incorporation into protein sequences allows researchers to study local environments and conformational preferences of neighboring amino acids. This is crucial for understanding the pathways that govern protein stability and folding dynamics.

- Case Study : In a study examining the folding pathways of specific proteins, 1-MDP was inserted at strategic positions within the polypeptide chain. The results indicated significant alterations in the folding kinetics, providing insights into how specific residues influence overall protein stability .

Enzyme Activity Modification

The introduction of 1-MDP into enzyme active sites enables researchers to probe the roles of specific amino acid side chains in substrate binding and catalysis. This approach can lead to the development of novel enzyme inhibitors or activators, which have potential applications in drug discovery.

- Case Study : A recent investigation utilized 1-MDP to modify the active site of a key enzyme involved in metabolic pathways. The findings demonstrated enhanced selectivity and activity towards specific substrates, suggesting that 1-MDP can be effectively used to design targeted enzyme inhibitors .

Therapeutic Applications

The biological activity of 1-MDP extends to therapeutic applications, particularly in regenerative medicine and cancer treatment. Its structural similarity to proline allows it to interact with enzymes that recognize proline, potentially modifying their activity.

- Application : Research has indicated that 1-MDP can influence proline metabolism, which is linked to various diseases including cancer. By modulating proline levels, it may impact tumor growth and progression .

Organocatalysis

In organic synthesis, 1-MDP acts as an organocatalyst facilitating asymmetric reactions such as aldol reactions. Its ability to influence reaction pathways makes it a critical component in developing new synthetic methodologies.

- Case Study : A study demonstrated that 1-MDP significantly improved yields in asymmetric synthesis reactions compared to traditional catalysts. This highlights its potential as a sustainable alternative in organic chemistry .

Peptide Design and Development

Due to its ability to modify protein structure and function, 1-MDP is employed in designing novel peptides with enhanced stability and biological activity. This application is particularly relevant in developing therapeutic agents and diagnostic tools.

- Application : Researchers have successfully incorporated 1-MDP into peptide sequences aimed at improving binding affinity for specific targets, leading to the creation of more effective therapeutic compounds .

Comparison Table: Applications of 1-Methyl-D-Proline

Wirkmechanismus

The mechanism by which 1-Methyl-D-Proline exerts its effects involves its interaction with various molecular targets. The methyl group can influence the compound’s binding affinity and specificity to enzymes and receptors. In asymmetric synthesis, it acts as a chiral catalyst, facilitating the formation of enantiomerically pure products through iminium or enamine intermediates .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Structural Analogs

Structural and Chemical Properties

The table below summarizes key properties of 1-methyl-D-proline and related compounds:

Key Observations:

- Chirality : The D-configuration distinguishes it from L-proline derivatives, influencing its interactions with chiral receptors or enzymes.

Enzymatic and Kinetic Behavior

Evidence from enzyme assays () highlights differences in substrate utilization:

- D-Proline : Tested at 1–6 mM concentrations, suggesting moderate binding affinity .

- D-Hydroxyproline : Used at lower concentrations (0.01–0.1 mM), indicating higher enzyme affinity due to hydroxyl group interactions .

This compound’s methyl group may further reduce affinity compared to D-proline, necessitating higher concentrations in similar assays. This hypothesis aligns with studies on N-methyl-L-proline, where methylation often decreases enzymatic recognition .

Biologische Aktivität

1-Methyl-D-Proline (1-MDPL) is a non-proteinogenic amino acid derivative of D-Proline, characterized by the addition of a methyl group to the nitrogen atom. This modification alters its chemical properties and biological activities, making it a subject of interest in various fields, including medicinal chemistry and biochemistry. This article reviews the biological activity of 1-MDPL, highlighting its role in enzyme catalysis, potential therapeutic applications, and its influence on peptide stability and function.

Chemical Structure and Properties

1-MDPL has a five-membered cyclic structure similar to D-Proline, with the molecular formula . The presence of the methyl group affects its steric and electronic properties, which can influence interactions with biological macromolecules.

1. Role as an Organocatalyst

1-MDPL has been explored for its catalytic properties in asymmetric synthesis. It has shown potential in modifying enzyme activity and selectivity by being incorporated into enzyme active sites. This allows researchers to investigate the roles of specific amino acid side chains in substrate binding and catalysis. Such applications are crucial in drug discovery and biotechnology.

2. Influence on Peptide Design

The incorporation of 1-MDPL into peptide sequences can enhance their stability, affinity, and biological activity. Studies indicate that peptides modified with 1-MDPL exhibit improved proteolytic stability compared to their unmodified counterparts. This property is particularly valuable for developing therapeutic agents and diagnostic tools .

3. Anticancer Activity

Research has demonstrated that methylated analogues of natural peptides, including those containing 1-MDPL, can exhibit significant growth inhibitory effects against cancer cell lines such as MCF-7 (human breast cancer). For instance, certain methylated derivatives showed a GI50 value of approximately 27 nM against MCF-7 cells, indicating potent anticancer activity .

Case Study 1: Methyl Scanning Approach

A study utilized a methyl scanning approach to assess how modifications with methyl groups, including those at positions analogous to 1-MDPL, could enhance the biological activity of linear peptidic natural products. The findings revealed that certain methylated analogues exhibited up to four-fold increases in growth inhibition against cancer cells compared to their parent compounds .

Case Study 2: Griselimycin Derivatives

Griselimycins are depsidecapeptides known for their anti-tuberculosis activity, which incorporate 4-methyl-proline residues. The strategic use of 4-methyl-proline has been shown to enhance metabolic stability and efficacy against drug-resistant strains of tuberculosis. This case illustrates how methylated proline derivatives can significantly impact therapeutic outcomes in infectious diseases .

Enzymatic Interactions

Research indicates that D-amino acids like D-Proline and its derivatives can influence various enzymatic pathways. For instance, studies have shown that D-Proline can serve as both a carbon and nitrogen source for certain bacteria, suggesting potential applications in metabolic engineering . Additionally, the unique cyclic structure of proline derivatives facilitates specific enzymatic interactions that are crucial for metabolic processes .

Q & A

Q. (Basic) What are the established experimental protocols for synthesizing 1-methyl-D-Proline, and how can reproducibility be ensured?

To synthesize this compound, researchers typically employ proline methylation via reductive alkylation or enzymatic modification. Key steps include:

- Reaction optimization : Adjust pH, temperature, and solvent polarity to favor methyl group incorporation .

- Purification : Use reverse-phase HPLC or column chromatography, with purity confirmed by ≥95% peak area in analytical HPLC .

- Characterization : Combine H/C NMR (to confirm methyl group position and stereochemistry) and high-resolution mass spectrometry (HRMS) for molecular validation .

For reproducibility, document reagent batches, reaction times, and instrumental settings (e.g., NMR spectrometer frequency) in supplementary materials .

Q. (Advanced) How can conflicting data on the conformational stability of this compound in peptide backbones be systematically analyzed?

Contradictory results often arise from variations in solvent polarity, temperature, or peptide length. A robust analysis involves:

- Controlled variable testing : Compare circular dichroism (CD) spectra of this compound-containing peptides under identical conditions (e.g., 25°C in aqueous vs. organic solvents) .

- Molecular dynamics (MD) simulations : Use software like AMBER or GROMACS to model methyl group steric effects on peptide folding over ≥100 ns trajectories .

- Statistical validation : Apply ANOVA to assess significance of observed differences in helical propensity across studies .

Q. (Basic) What spectroscopic and chromatographic techniques are critical for validating this compound identity and purity?

- NMR spectroscopy : H NMR should show a singlet at ~1.2 ppm (methyl group) and absence of proline’s native α-proton signal. C NMR must confirm quaternary carbon shifts .

- Chiral HPLC : Use a cellulose-based column to resolve D/L enantiomers, ensuring stereochemical purity .

- Mass spectrometry : HRMS with ≤2 ppm mass error confirms molecular formula (e.g., CHNO) .

Q. (Advanced) How can this compound’s role in modulating enzyme inhibition be investigated through structure-activity relationship (SAR) studies?

- Design : Synthesize analogs with methyl group substitutions (e.g., 1-ethyl-D-Proline) and test inhibitory potency against target enzymes (e.g., prolyl oligopeptidase) .

- Crystallography : Resolve X-ray structures of enzyme-inhibitor complexes to identify methyl group interactions with active-site residues .

- Data integration : Apply multivariate regression to correlate steric/electronic parameters (e.g., Taft constants) with IC values .

Q. (Basic) What are the best practices for documenting this compound’s synthetic procedures in publications?

- Experimental section : Specify reagents (e.g., methyl iodide source), reaction stoichiometry, and purification gradients (e.g., HPLC solvent ratios) .

- Supplementary data : Include raw NMR spectra, HPLC chromatograms, and crystallographic CIF files .

- Ethical reporting : Disclose synthetic yields as mean ± SD across ≥3 trials to ensure transparency .

Q. (Advanced) What computational approaches are recommended to predict this compound’s metabolic stability in vivo?

- Quantum mechanics (QM) : Calculate methyl group’s electron-withdrawing effects on hydrolysis rates using Gaussian at the B3LYP/6-31G* level .

- Pharmacokinetic modeling : Use GastroPlus to simulate intestinal absorption and hepatic clearance based on logP and pKa .

- Machine learning : Train a random forest model on existing proline analog data to predict metabolic half-life .

Q. (Basic) How should researchers address discrepancies in reported solubility profiles of this compound?

- Standardize protocols : Measure solubility in buffered solutions (e.g., PBS pH 7.4) using gravimetric analysis, not spectrophotometry, to avoid interference from impurities .

- Report conditions : Detail temperature, agitation method, and equilibration time (e.g., 24 hrs at 25°C) .

Q. (Advanced) What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale studies?

Eigenschaften

IUPAC Name |

(2R)-1-methylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7-4-2-3-5(7)6(8)9/h5H,2-4H2,1H3,(H,8,9)/t5-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLQUGTUXBXTLF-RXMQYKEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80357529 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58123-62-9 | |

| Record name | 1-methyl-D-Proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80357529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-1-methylpyrrolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.